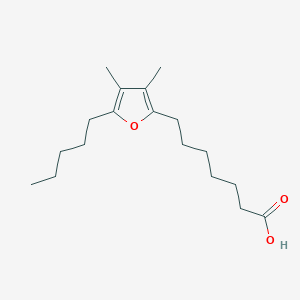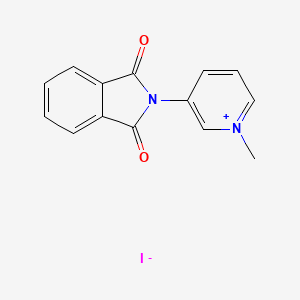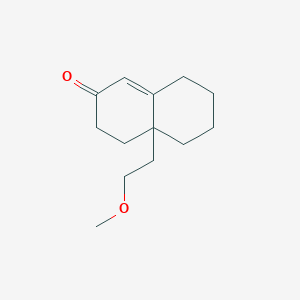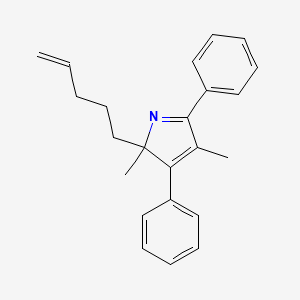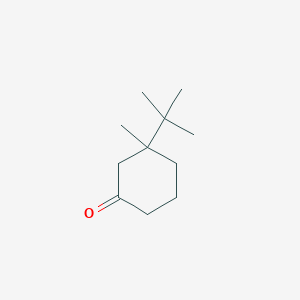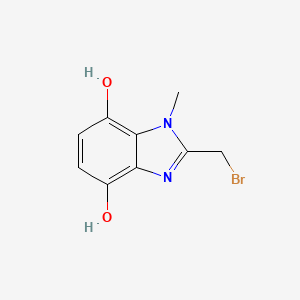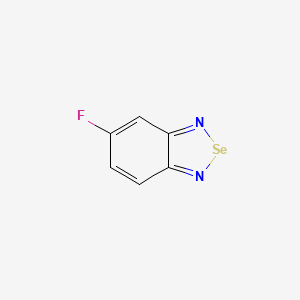
2,1,3-Benzoselenadiazole, 5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorobenzo[c][1,2,5]selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a fluorine atom and a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms. The unique structure of 5-Fluorobenzo[c][1,2,5]selenadiazole makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[c][1,2,5]selenadiazole typically involves the reaction of a fluorinated benzene derivative with selenium and nitrogen-containing reagents. One common method is the palladium-catalyzed Stille polymerization, where a bisstannyled donor fragment is copolymerized with a dibromo-monomer containing the selenadiazole unit . This method allows for the precise control of the polymer regiochemistry and solubility.
Industrial Production Methods
While specific industrial production methods for 5-Fluorobenzo[c][1,2,5]selenadiazole are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole include palladium catalysts, halogenating agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole depend on the specific reaction type. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various fluorine-substituted derivatives.
Applications De Recherche Scientifique
5-Fluorobenzo[c][1,2,5]selenadiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluorobenzo[c][1,2,5]selenadiazole involves its interaction with cellular targets and pathways. In cancer cells, the compound induces apoptosis by up-regulating the expression of pro-apoptotic proteins such as Bax and cleaved caspases . It also inhibits cell cycle progression by down-regulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase . These molecular interactions contribute to its antiproliferative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorobenzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
5-Halogen-6-nitrobenzo[c][1,2,5]selenadiazoles: These derivatives have been studied for their anticancer activity and exhibit similar mechanisms of action.
Uniqueness
5-Fluorobenzo[c][1,2,5]selenadiazole is unique due to the presence of the selenium atom, which imparts distinct electronic and chemical properties compared to its sulfur-containing analogs. The incorporation of selenium enhances the compound’s ability to participate in redox reactions and improves its biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
92891-46-8 |
|---|---|
Formule moléculaire |
C6H3FN2Se |
Poids moléculaire |
201.07 g/mol |
Nom IUPAC |
5-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
Clé InChI |
XFMZJDZBFCMXDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[Se]N=C2C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


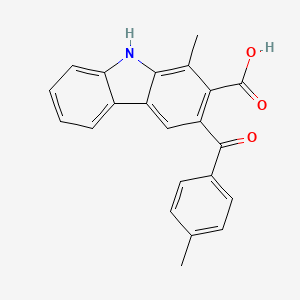
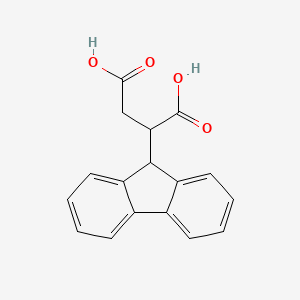
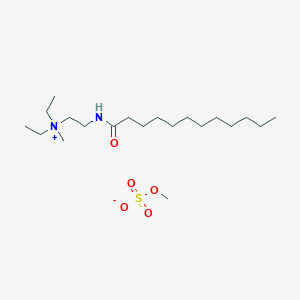
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
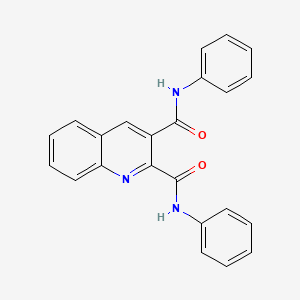
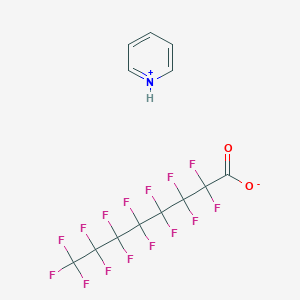
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
